molecular formula C16H17N3O3 B4519487 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4519487
M. Wt: 299.32 g/mol
InChI Key: VLPPRPDAUPWNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar N-heterocyclic system known for its significant versatility in medicinal chemistry and drug discovery . This scaffold is recognized for its exceptional photophysical properties and its presence in compounds with a range of biological activities, making it a focus in both material science and pharmaceutical research . The 3,4-dimethoxyphenyl substituent in this specific compound is a common pharmacophore that can contribute to enhanced binding affinity with biological targets, similar to structures seen in active anticancer agents . The pyrazolo[1,5-a]pyrimidine core is a established bioisostere of purine , allowing derived compounds to mimic ATP and interact effectively with various kinase enzymatic sites . This interaction is fundamental to the scaffold's potential as a starting point for developing potent enzyme inhibitors and anticancer agents . Research into analogous pyrazolopyrimidine derivatives has demonstrated promising antitumor activity and significant enzymatic inhibitory potential against targets like CDK2/cyclin A2, which is a key protein in cell cycle progression and an appealing target for cancer treatment . This compound is intended for use in research and development activities, such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure reliable and reproducible experimental results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-9-7-14(20)19-16(17-9)10(2)15(18-19)11-5-6-12(21-3)13(8-11)22-4/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPPRPDAUPWNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Antimicrobial Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activities. For instance, studies have reported that compounds in this class can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves interference with microbial metabolic pathways or cellular structures .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For example, compounds similar to 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma and colorectal adenocarcinoma . These effects are often attributed to the inhibition of key proteins involved in cancer cell proliferation.

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes or receptors is a potential mechanism by which these compounds exert their effects .

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

  • Cancer Treatment : As a potential lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
  • Infection Control : As a candidate for developing new antimicrobial agents effective against resistant strains of bacteria and fungi.
  • Inflammation Management : As a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity. The results indicated that certain analogues exhibited potent inhibitory effects on cancer cell lines with low cytotoxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives highlighted the effectiveness of compounds containing the 3,4-dimethoxyphenyl group against specific bacterial strains. These findings support the potential use of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo

Biological Activity

2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core and a 3,4-dimethoxyphenyl group. The molecular formula is C16H17N3O2C_{16}H_{17}N_{3}O_{2} with a molecular weight of approximately 283.33 g/mol. Its structural characteristics contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against various pathogens.
  • Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease processes.

The precise mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of signaling pathways critical for cell survival and proliferation.

Anticancer Activity

A study evaluated the cytotoxic effects of similar pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways. Notably, one compound showed significant selectivity between cancerous and normal cells, suggesting potential therapeutic applications .

Antimicrobial Activity

Research on related pyrazole derivatives demonstrated notable antimicrobial properties. For instance, some compounds exhibited effective inhibition against bacterial strains and fungi, indicating their potential use in treating infectious diseases .

Enzyme Inhibition

Studies have highlighted the ability of certain pyrazolo[1,5-a]pyrimidine derivatives to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine synthesis. This inhibition was confirmed through various in vitro assays . The implications for autoimmune diseases and cancer therapy are significant.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAnticancerInduces apoptosis via mitochondrial pathway
Compound BAntimicrobialInhibits bacterial growth
Compound CEnzyme InhibitionInhibits DHODH

Case Studies

  • Cytotoxicity Study : A case study involving EC109 cells treated with a related pyrazolo compound showed G2/M phase arrest and apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria, demonstrating promising results that warrant further investigation .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinases) but may reduce solubility .
  • Methoxy Groups : Improve solubility via polar interactions while maintaining aromatic stacking .
  • Alkyl/Amino Linkers: Ethyl or propyl chains optimize pharmacokinetics but may introduce steric hindrance .

Anticancer Activity

  • The target compound’s hydroxyl group at C7 facilitates hydrogen bonding with ATP-binding sites in kinases (e.g., EGFR), a mechanism shared with 2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, which inhibits proliferation in HeLa cells (IC₅₀ = 1.2 μM) .
  • In contrast, 7-(4-methylpiperidin-1-yl) analogs show superior blood-brain barrier penetration, targeting glioblastoma cells .

Antimicrobial and Antiviral Effects

  • Fluorophenyl derivatives (e.g., 3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine) exhibit antiviral activity against HCV (EC₅₀ = 0.8 μM) due to fluorine’s metabolic stability .
  • Chlorinated analogs (e.g., 3-(4-chlorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) demonstrate broad-spectrum antibacterial effects (MIC = 4 μg/mL against S. aureus) .

Q & A

Q. What are the common synthetic pathways for pyrazolo[1,5-a]pyrimidine derivatives like 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol?

Category : Basic (Synthesis Methodology) Answer : The synthesis typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles, forming the pyrazolo[1,5-a]pyrimidine core . Key steps include:

Core Formation : Reacting 3-aminopyrazole derivatives with β-ketoesters under reflux in polar solvents (e.g., ethanol or DMSO).

Substituent Introduction : Functionalizing the core via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Optimization : Adjusting catalysts (e.g., Pd for cross-coupling), temperature (60–120°C), and solvent polarity to enhance yield (50–80%) and purity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Category : Basic (Characterization) Answer : Critical techniques include:

  • Chromatography : HPLC or TLC to monitor reaction progress and purity (>95%) .
  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substituent positions (e.g., dimethoxyphenyl at C2).
    • Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray Diffraction (if crystalline) to resolve 3D conformation .

Q. What are the primary biological activities associated with this compound?

Category : Basic (Biological Screening) Answer : Pyrazolo[1,5-a]pyrimidines are explored for:

  • Kinase Inhibition : Targeting signaling pathways (e.g., MAPK/ERK) via ATP-binding site competition .
  • Antimicrobial Activity : Assessed via MIC assays against Mycobacterium tuberculosis or Gram-positive bacteria .
  • Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Category : Advanced (Data Analysis) Answer : Discrepancies may arise from:

  • Substituent Effects : Minor structural changes (e.g., methoxy vs. chloro groups) drastically alter target affinity .
  • Assay Conditions : Variability in cell lines, incubation times, or solvent (DMSO concentration affects solubility).
    Methodology :

Perform side-by-side assays under standardized conditions.

Use molecular docking to compare binding modes with kinase isoforms .

Q. What strategies optimize the compound’s inhibitory potency against specific kinases?

Category : Advanced (Drug Design) Answer :

  • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at C3/C5 to enhance hydrophobic interactions .
    • Modify the C7 hydroxyl to a sulfonyl group for improved solubility and H-bonding .
  • Co-crystallization Studies : Resolve kinase-ligand complexes to identify critical binding residues .

Q. How can mechanistic studies elucidate its role in neuroinflammation or cancer pathways?

Category : Advanced (Mechanistic Profiling) Answer :

  • Radiolabeling : Tritiation (³H) or fluorination (¹⁸F) for autoradiography to map target engagement in tissues .
  • Transcriptomics : RNA-seq to identify downstream genes (e.g., TNF-α, IL-6) affected in microglia or cancer cells .
  • Pharmacokinetics : LC-MS/MS to measure bioavailability and metabolite stability in plasma .

Physicochemical and Methodological Considerations

Q. What physicochemical properties are critical for bioavailability, and how are they assessed?

Category : Basic (ADME Profiling) Answer : Key properties include:

  • logP : Determined via shake-flask method (target ~2–4 for blood-brain barrier penetration) .
  • Solubility : Measured in PBS (pH 7.4) using UV-Vis spectroscopy.
  • Thermal Stability : DSC to identify melting points and degradation thresholds .

Q. How can researchers mitigate synthetic challenges like low yields in cyclocondensation steps?

Category : Advanced (Process Optimization) Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 20–30% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Engineering : Use DMF for better intermediate solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.